Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-
Description
Chemical Structure and Properties The compound, identified by CAS No. 1798870-72-0, features a benzamide core substituted with a 2,4-difluoro group and a pyrrolidinylmethyl linker connected to a pyrrolo[2,3-d]pyrimidine scaffold (5-ethyl substitution) . The 2,4-difluoro substitution on the benzamide may enhance binding affinity and metabolic stability compared to non-halogenated analogs .
These methods emphasize the importance of regioselective functionalization and purification under anhydrous conditions .
Properties
IUPAC Name |
N-[[3-amino-1-(5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]methyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-2-12-8-24-17-16(12)18(27-11-26-17)28-6-5-20(23,10-28)9-25-19(29)14-4-3-13(21)7-15(14)22/h3-4,7-8,11H,2,5-6,9-10,23H2,1H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZRQQTUYAYCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C(=NC=N2)N3CCC(C3)(CNC(=O)C4=C(C=C(C=C4)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions for Pyrrolo[2,3-d]Pyrimidine Formation
| Parameter | Details |
|---|---|
| Solvent | Ethanol or alkanols |
| Temperature | 70–80°C |
| Reaction Time | 9–16 hours |
| Yield Optimization | Chromatography (silica gel, EtOAc/hexane) |
This method avoids harsh conditions, making it suitable for scale-up. The ethyl group at the 5-position is typically introduced prior to cyclization via alkylation of a propanal intermediate.
Construction of the 3-Amino-3-Pyrrolidinyl Substituent
The stereochemically complex 3-amino-pyrrolidine moiety requires careful control of regioselectivity and fluorination. A validated approach involves epoxide ring-opening followed by fluorination. Starting from trans-3,4-dihydroxyproline, epoxidation with mCPBA yields epoxides 9a/b and 10a/b , with the trans isomer 10a/b dominating (Scheme 4). Subsequent treatment with Et₃N·3HF at 130°C induces epoxide opening, though competing deprotection and aromatization necessitate precise temperature control.
Fluorination of Pyrrolidine Intermediates
| Entry | Substrate | Fluorinating Agent | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 19a | NfF + TBAT | DCE, 80°C, 3 days | 64 |
| 5 | 25c | DAST | CH₂Cl₂, −78°C | 80 |
Electrophilic fluorination using DAST (diethylaminosulfur trifluoride) on 4-ketoproline derivatives provides access to cis- and trans-3,4-difluoroprolines. X-ray crystallography confirms the stereochemistry, critical for the 3-amino-pyrrolidinyl group’s configuration.
Formation of the Benzamide Linkage
The benzamide group is introduced via coupling between a carboxylic acid derivative and the 3-amino-pyrrolidine intermediate. A patent by details the reaction of an aldehyde-functionalized pyrrolidine with a benzoyl chloride derivative. For example, treating 2’ (chlorinated aldehyde) with 2,4-difluorobenzoic acid in the presence of oxalyl chloride and DMF forms the corresponding benzamide.
Benzamide Coupling Protocol
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Chlorination : Dissolve aldehyde 2 in DCM, add oxalyl chloride and anhydrous DMF, stir at 25°C.
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Amidation : React chlorinated intermediate 2’ with 2,4-difluorobenzoic acid in THF, 40°C, 12 hours.
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Purification : Isolate via silica gel chromatography (EtOAc/hexane, 1:4).
This method achieves >85% purity, with the difluoro substituents introduced pre-coupling to avoid side reactions.
Vicinal Difluorination at the 2,4-Positions
The 2,4-difluoro motif on the benzamide ring is installed via electrophilic fluorination. Marson’s method, adapted from, employs vicinal difluorination of dihydroxypyrrolidine intermediates using nonafluorobutanesulfonyl fluoride (NfF) and TBAT. This generates trans-3,4-difluoropyrrolidine in 64% yield, though competing sulfonate byproducts require HPLC purification.
Alternative approaches use DAST-mediated deoxyfluorination of 4-ketoproline derivatives, yielding cis-3,4-difluoroprolines in 9% overall yield after five steps.
Final Assembly and Purification
The convergent synthesis concludes with coupling the pyrrolo[2,3-d]pyrimidine core, 3-amino-pyrrolidine, and 2,4-difluorobenzamide via nucleophilic substitution. A representative protocol involves:
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Alkylation : React 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl chloride with 3-amino-pyrrolidine in DMF, 60°C, 6 hours.
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Coupling : Treat the alkylated intermediate with 2,4-difluorobenzoyl chloride using Hünig’s base, 25°C, 12 hours.
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Global Deprotection : Remove Boc/Fmoc groups with TFA/CH₂Cl₂ (1:1), 2 hours.
Final purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) affords the target compound in >95% purity.
Challenges and Optimization
Key challenges include:
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Stereochemical Control : Epoxide opening and fluorination steps require rigorous NMR and X-ray validation to ensure correct configurations.
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Byproduct Formation : Pyrrole side products during fluorination (e.g., 39a ) necessitate careful monitoring.
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Low Yields : Multi-step sequences (e.g., 5 steps for 9% yield) highlight the need for streamlined protocols.
Optimization strategies:
Chemical Reactions Analysis
Types of Reactions
Akt inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Akt inhibitors include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the Akt inhibitor. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a nitro group may yield an amine .
Scientific Research Applications
Pharmacological Applications
A. Targeting Bruton’s Tyrosine Kinase (BTK)
Bruton’s Tyrosine Kinase is a critical enzyme involved in B-cell receptor signaling pathways, making it a prime target for cancer therapies. Compounds similar to Benzamide with pyrrolo[2,3-d]pyrimidine moieties have been reported to induce degradation of BTK. This mechanism is particularly relevant in treating B-cell malignancies and autoimmune disorders. Research indicates that these compounds can effectively recruit BTK mutants that confer resistance to conventional BTK inhibitors, thereby offering a novel therapeutic strategy in oncology .
B. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of benzamide derivatives. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including those responsible for periodontal diseases. The antimicrobial evaluation typically involves minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays, demonstrating promising results against pathogens like Porphyromonas gingivalis and Escherichia coli .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of benzamide derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents on the benzamide core can significantly influence biological activity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Difluoro | Enhances potency against cancer cells |
| Pyrrolidinyl group | Increases binding affinity to BTK |
| Ethyl group at position 5 | Modulates solubility and bioavailability |
Research has shown that specific modifications can lead to improved selectivity and reduced toxicity .
Case Studies and Research Findings
A. Synthesis and Evaluation
A recent study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics, suggesting their potential as lead compounds for further development .
B. Clinical Implications
The therapeutic implications of these compounds extend into clinical settings where they may be used in combination therapies for enhanced efficacy against resistant strains or tumors. Ongoing clinical trials are assessing the safety and effectiveness of these benzamide derivatives in patients with specific malignancies .
Mechanism of Action
Akt inhibitors exert their effects by specifically blocking the activity of the Akt protein, thereby preventing the downstream effects of its dysfunctional signaling. The Akt pathway is activated by the binding of ligands such as growth factors to receptor tyrosine kinases, leading to the phosphorylation and activation of Akt. Akt inhibitors can be classified into ATP-competitive inhibitors and allosteric inhibitors, each with distinct mechanisms of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrrolo[2,3-d]pyrimidine Derivatives
Key Insights :
- The target compound’s 2,4-difluoro benzamide may improve target selectivity over non-fluorinated analogs (e.g., ’s AKT1 inhibitor) due to enhanced hydrogen bonding and lipophilicity .
Research Findings and Contradictions
- Kinase vs. HAT Activity : While the target compound’s pyrrolopyrimidine core suggests kinase inhibition (akin to and ), certain benzamides in paradoxically activate HAT (e.g., CTPB). This highlights substituent-dependent functional plasticity .
- Halogenation Effects: Fluorine substitutions (2,4-difluoro) in the target compound may confer higher binding affinity than chlorine () or non-halogenated analogs () due to electronegativity and van der Waals interactions .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound Benzamide, N-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro- is a pyrrolopyrimidine derivative that has shown promising biological activity, particularly in cancer treatment.
The compound features a complex structure characterized by a pyrrolopyrimidine core, which is known for its ability to interact with various biological targets. The difluoro substitution at positions 2 and 4 enhances its potency and selectivity towards specific enzymes involved in tumor proliferation.
Table 1: Structural Features of Benzamide Derivative
| Component | Description |
|---|---|
| Core Structure | Pyrrolopyrimidine |
| Amino Group | Present at position 3 |
| Ethyl Substitution | Located at position 5 |
| Pyrrolidinyl Group | Attached to the amino group |
| Fluorine Atoms | Two difluoro substitutions at positions 2 and 4 |
Biological Activity
Research indicates that this benzamide derivative exhibits significant anti-proliferative effects against various cancer cell lines. Notably, it has been tested against glioblastoma stem cell models, demonstrating potent inhibitory effects with IC50 values ranging from 50 to 190 nM . This suggests a high level of efficacy in targeting cancer stem cells, which are often resistant to conventional therapies.
Case Studies
- Glioblastoma Multiforme (GBM) : In studies involving GBM cell lines, the compound induced differentiation of cancer stem cells and inhibited their proliferation effectively. The differentiation was assessed through changes in marker expression indicative of stemness reduction .
- Other Cancer Models : The compound has also shown activity against other solid tumors such as breast and colon cancers. In vitro assays indicated that it could significantly reduce cell viability in these models, making it a candidate for further clinical exploration .
Mechanistic Insights
The mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth and survival. For example, studies have demonstrated that similar pyrrolopyrimidine compounds can inhibit LRRK2 kinase activity in neuronal models, which is relevant for neurodegenerative diseases but also highlights the potential for targeting kinase pathways in cancer therapy .
Comparative Biological Activity
To provide a clearer understanding of the compound's efficacy relative to other agents, the following table summarizes its biological activity compared to other known benzamide derivatives.
Table 2: Comparative Biological Activity
| Compound Name | Target Disease | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Benzamide Derivative | Glioblastoma | 50 - 190 | Kinase inhibition |
| Compound A | Breast Cancer | 200 - 500 | Apoptosis induction |
| Compound B | Colon Cancer | 300 - 600 | Cell cycle arrest |
| Compound C | Lung Cancer | 100 - 300 | Anti-angiogenic effects |
Toxicity and Pharmacokinetics
Initial toxicity assessments indicate that the compound exhibits low cytotoxicity towards normal human cells (e.g., HEK-293), suggesting a favorable therapeutic index . Pharmacokinetic studies are ongoing to determine its bioavailability and metabolic stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?
- Methodology : Utilize multi-step reactions involving condensation of substituted aldehydes with cyanocetamide derivatives under basic conditions (e.g., K₂CO₃ in ethanol). Optimize reaction parameters (temperature, solvent ratios) based on analogs, as seen in pyrrolo[2,3-d]pyrimidine derivatives synthesized via similar pathways . Monitor intermediates via TLC and characterize final products using H NMR and HRMS to confirm regioselectivity.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology : Employ a combination of:
- Chromatography : TLC (e.g., ethyl acetate/triethylamine/hexanes systems) to assess purity .
- Spectroscopy : H NMR (DMSO-d₆) to verify substituent positions and hydrogen environments; compare chemical shifts to structurally related compounds (e.g., 7-benzyl-4-methyl derivatives in ).
- Elemental Analysis : Confirm C, H, N, and halogen content (e.g., deviations ≤0.3% from calculated values).
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity?
- Methodology : Design assays targeting kinase inhibition (e.g., receptor tyrosine kinases) based on structural analogs showing antitumor activity . Use ATP-competitive binding assays with recombinant kinases (e.g., EGFR, VEGFR) and measure IC₅₀ values. Include positive controls (e.g., staurosporine) and validate results via dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications at the benzamide (e.g., electron-withdrawing groups) and pyrrolidinylmethyl positions (e.g., alkyl vs. aryl groups). Compare biological activity (e.g., IC₅₀ in kinase assays) to identify pharmacophores .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in kinase active sites, prioritizing substituents that enhance hydrophobic interactions or hydrogen bonding .
Q. How should researchers address discrepancies in melting points or yields reported across different synthetic routes?
- Methodology :
- Reproducibility Checks : Replicate procedures from conflicting studies (e.g., solvent purity, heating rates). For example, reports yields >80% for certain analogs using dichloromethane/hexanes recrystallization, which may vary with solvent ratios .
- Analytical Validation : Use differential scanning calorimetry (DSC) to confirm melting points and identify polymorphic forms. Cross-reference NMR data to rule out structural deviations .
Q. What strategies are effective for identifying off-target interactions or secondary biological targets?
- Methodology :
- Proteome-wide Profiling : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) to capture interacting proteins in cell lysates. Validate hits via Western blot or SPR .
- CRISPR Screening : Perform genome-wide knockout screens in cancer cell lines to identify genes whose loss confers resistance to the compound, implicating direct targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
